N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-22(32)13-34-23-28-20(12-33-23)11-21(31)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULSBRTZHTNGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer types, and relevant research findings.
Chemical Structure
The compound features a complex structure comprising an acetamide moiety linked to a thiazole ring via a thioether bond. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 342.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cancer cell proliferation and survival. Research indicates that it may induce apoptosis (programmed cell death) and autophagy (cellular degradation process), which are critical in combating resistant cancer forms.
Anticancer Properties
-
In Vitro Studies : The compound has demonstrated significant potency against various cancer cell lines, including:
- Melanoma
- Pancreatic Cancer
- Chronic Myeloid Leukemia (CML)
- In Vivo Studies : Animal models have further validated the efficacy of this compound. In particular, the A375 xenograft model demonstrated a significant reduction in tumor growth upon treatment with the compound, highlighting its potential for clinical application .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies suggest that it maintains effective plasma concentrations conducive to therapeutic outcomes while exhibiting minimal toxicity at effective doses .
Case Studies
Several case studies have been documented regarding the use of this compound in experimental settings:
| Study | Model | Findings |
|---|---|---|
| Study 1 | A375 Melanoma Xenograft | Significant tumor growth inhibition observed. Induction of apoptosis was confirmed via caspase activation assays. |
| Study 2 | Pancreatic Cancer Cell Line | High potency against resistant variants; demonstrated mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. |
| Study 3 | Chronic Myeloid Leukemia | Effective in reducing viable cell counts; synergistic effects noted when combined with standard chemotherapy agents. |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Gram-positive bacteria | |
| Compound B | Antifungal | Fungal species |
Anticancer Potential
The compound's structure suggests potential anticancer activities, particularly due to the thiazole moiety's ability to interact with cancer cell pathways. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Molecular docking studies have further elucidated the binding interactions with key proteins involved in cancer progression .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound C | Breast Cancer | 0.47 | |
| Compound D | Prostate Cancer | 1.40 |
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of thiazole rings through condensation reactions followed by acylation to introduce the acetamido groups.
Key Steps in Synthesis:
- Formation of Thiazole: Reaction between appropriate thioketones and amines.
- Acetylation: Introduction of acetamido groups using acetic anhydride or acetyl chloride.
- Purification: Recrystallization or chromatography to isolate the desired compound.
Biological Studies
In vitro studies have been pivotal in assessing the biological efficacy of this compound. These studies typically involve evaluating cytotoxicity against various cell lines using assays like MTT or Sulforhodamine B (SRB).
Case Study: Anticancer Activity Evaluation
A study evaluated the compound against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results indicated significant cytotoxicity, with further molecular docking studies revealing promising interactions with target proteins involved in cell proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The presence of coumarin (Compound 13, ) or piperazine (Compound 4, ) correlates with specific biological activities (α-glucosidase inhibition and P-gp modulation, respectively).
Hydrogen-Bonding Capacity :
Physicochemical Comparisons:
- The absence of coumarin or piperazine in the target compound may reduce π-π stacking interactions but increase solubility due to polar acetamide groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
